Erythromycin N-2-Propenyl Bromide is a derivative of erythromycin, a macrolide antibiotic first discovered in 1952. Erythromycin itself is known for its effectiveness against a wide range of bacterial infections by inhibiting protein synthesis in susceptible bacteria. The N-2-Propenyl Bromide variant introduces a propenyl group into the erythromycin structure, potentially enhancing its antibacterial properties or altering its pharmacokinetics.
Erythromycin is naturally produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus). The compound has been extensively modified in the laboratory to improve its efficacy and reduce side effects. Erythromycin N-2-Propenyl Bromide is synthesized through chemical modifications of erythromycin, which involves adding a propenyl bromide group to the nitrogen atom in the molecule.
Erythromycin N-2-Propenyl Bromide falls under the category of macrolide antibiotics. It belongs to a larger class of compounds characterized by a macrocyclic lactone ring and is classified as an antibacterial agent.
The synthesis of Erythromycin N-2-Propenyl Bromide typically involves several steps:
These methods may vary based on specific laboratory protocols and desired yields.
Erythromycin N-2-Propenyl Bromide can undergo various chemical reactions typical for macrolides:
Erythromycin N-2-Propenyl Bromide functions primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking the translocation step during protein synthesis:
This mechanism is similar to that of other macrolides, making it effective against Gram-positive bacteria and some Gram-negative bacteria.
Relevant analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to characterize the compound's structure and purity.
Erythromycin N-2-Propenyl Bromide has potential applications in:
Erythromycin N-2-propenyl bromide (C₄₀H₇₂NO₁₃·Br) is a semisynthetic derivative of erythromycin A, where the dimethylamino group on the desosamine sugar (C3') undergoes quaternization with 2-propenyl bromide. This modification generates a permanent positive charge on the nitrogen atom, fundamentally altering the molecule’s electronic properties and steric profile. The molecular weight is 854.9 g/mol, as confirmed by high-resolution mass spectrometry [2]. Key molecular identifiers include:
Table 1: Molecular Identifiers
Property | Value |
---|---|
Molecular Formula | C₄₀H₇₂NO₁₃·Br |
Accurate Mass | 853.42 (C₄₀H₇₂NO₁₃⁺); 79.90 (Br⁻) |
SMILES | [Provided in [2]] |
InChI | [Provided in [2]] |
IUPAC Name | (3R,4S)-N-allyl-2-(((3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,7,9,11,13-hexamethyl-2,10-dioxooxacyclotetradecan-6-yl)oxy)-3-hydroxy-N,N,6-trimethyltetrahydro-2H-pyran-4-aminium bromide |
The quaternization reaction occurs regioselectively at the tertiary amine of desosamine due to its nucleophilicity. This modification increases water solubility relative to erythromycin A and alters binding interactions with biological targets [4] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR analyses confirm quaternization through characteristic shifts:
Table 2: Key ¹H NMR Shifts (δ, ppm) vs. Erythromycin A
Proton Position | Erythromycin A | N-2-Propenyl Derivative | Shift Change |
---|---|---|---|
N-CH₃ | ~2.2 s | Absent | – |
N⁺-CH₂ | – | ~4.5 d | New |
=CH- (allyl) | – | ~5.8 m | New |
=CH₂ (allyl) | – | ~5.2–5.4 m | New |
Infrared (IR) Spectroscopy:IR spectra show retention of erythromycin’s core functional groups:
Mass Spectrometry (MS):Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode shows:
While single-crystal X-ray diffraction data for erythromycin N-2-propenyl bromide is unavailable in the provided sources, structural insights can be inferred from erythromycin solvates and analogues:
Stability Profiling:
Table 3: Stability Comparison with Erythromycin A
Stress Condition | Erythromycin A | N-2-Propenyl Bromide |
---|---|---|
Acidic pH (pH 2) | Rapid ketalization → anhydro forms | Slow desosamine cleavage |
Protic Solvents | Stable | Limited stability (dealkylation risk) |
Crystalline Form | Multiple characterized solvates | Amorphous/non-crystalline |
Structural Differences:
Functional Implications:
Spectroscopic and Crystallographic Contrasts:
Table 4: Comparative Properties of Erythromycin and N-2-Propenyl Bromide
Property | Erythromycin A | N-2-Propenyl Bromide | Functional Impact |
---|---|---|---|
Nitrogen Group | Tertiary amine (neutral) | Quaternary ammonium (cationic) | Altered solubility & bioavailability |
Key MS Fragment | m/z 576 [M – desosamine + H]⁺ | m/z 722 [M – Br – C₃H₅]⁺ | Altered degradation pathways |
Acid Stability | Low (ketalization) | Moderate (hydrolysis) | Altered pharmacokinetics |
Crystallinity | High (solvates characterized) | Low (amorphous) | Challenges in purification |
This comparative analysis underscores how quaternization transforms erythromycin’s physicochemical behavior, rendering it pharmacologically distinct while expanding its utility as a synthetic precursor.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0